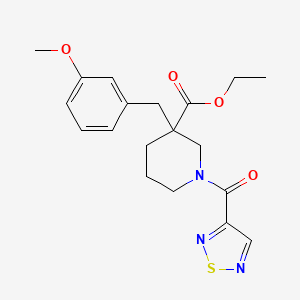![molecular formula C19H24N2O4 B6054896 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6054896.png)
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine is a chemical compound with potential applications in scientific research. It is known for its ability to bind to certain receptors in the brain and has been studied for its effects on behavior and cognition. In
作用機序
The mechanism of action of 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which may lead to changes in the release of certain neurotransmitters such as dopamine and serotonin. This, in turn, may affect behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that the compound can have various biochemical and physiological effects. For example, it has been shown to improve memory and learning in animal models. It has also been shown to have neuroprotective effects, potentially reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, the compound may have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation in a more targeted manner. However, one limitation is the potential for off-target effects, as the compound may bind to other receptors in addition to the sigma-1 receptor.
将来の方向性
There are several potential future directions for research involving 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the compound's effects on other physiological processes such as pain perception and inflammation. Finally, researchers could investigate the compound's potential for use in combination with other drugs to enhance its effects.
合成法
The synthesis of 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine involves several steps. First, 3-ethyl-5-methyl-4-isoxazolecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and 4-methoxybenzyl alcohol in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.
科学的研究の応用
The compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and neuroprotection. Studies have also suggested that the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-17-18(13(2)25-20-17)19(22)21-9-10-24-16(12-21)11-14-5-7-15(23-3)8-6-14/h5-8,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYCANVCGFNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-[4-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6054813.png)
![N-(sec-butyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6054823.png)
![3-allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6054828.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6054840.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6054849.png)

![4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol](/img/structure/B6054857.png)
![1-(4-chlorophenyl)-N-{[1-(3-methylbenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6054871.png)
![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6054888.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B6054901.png)